3-[2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]-1H-isochromen-1-one
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Overview
Description
3-[2-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]-1H-isochromen-1-one is a complex organic compound that belongs to the class of isochromenones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]-1H-isochromen-1-one typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dihydroisoquinoline with an appropriate benzaldehyde derivative, followed by cyclization to form the isochromenone ring. The reaction conditions often include the use of catalysts such as silica-supported sulfuric acid and solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as catalytic oxidation using cerium ammonium nitrate (CAN) and sodium bromate (NaBrO3) have been developed to facilitate the efficient synthesis of dihydroisoquinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]-1H-isochromen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like cerium ammonium nitrate.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and aromatic positions.
Common Reagents and Conditions
Common reagents used in these reactions include cerium ammonium nitrate for oxidation, palladium catalysts for hydrogenation, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated isoquinoline compounds .
Scientific Research Applications
3-[2-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]-1H-isochromen-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]-1H-isochromen-1-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the enzyme aldo-keto reductase AKR1C3 by binding to the enzyme’s active site. This binding prevents the enzyme from catalyzing its normal reactions, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile: Another dihydroisoquinoline derivative with similar structural features.
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Known for its potent inhibitory activity against AKR1C3.
Uniqueness
3-[2-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]-1H-isochromen-1-one is unique due to its dual functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H19NO3 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-[2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]isochromen-1-one |
InChI |
InChI=1S/C25H19NO3/c27-24(26-14-13-17-7-1-2-9-19(17)16-26)22-12-6-5-11-21(22)23-15-18-8-3-4-10-20(18)25(28)29-23/h1-12,15H,13-14,16H2 |
InChI Key |
PLASVGXWRZCNAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3C4=CC5=CC=CC=C5C(=O)O4 |
Origin of Product |
United States |
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